Enalapril-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

Enalapril maleate belongs to the group of angiotensin-converting enzyme inhibitors used in the treatment of hypertension and heart failure . A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for determining the level of impurities in enalapril maleate tablets . The study also showed that enalapril cations are linked indirectly through hydrogen bonds involving the same maleate anion .Molecular Structure Analysis

Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions . The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction .Chemical Reactions Analysis

The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The study also showed that under high-temperature conditions, enalapril maleate tablets would still undergo a chemical reaction .Physical And Chemical Properties Analysis

The stability of enalapril maleate compounds is based on their physical and chemical properties and the pKa of the compound itself . The most suitable pH or microenvironmental pH range that improved the stability of the enalapril maleate formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .Mecanismo De Acción

Safety and Hazards

Enalapril may cause some unwanted effects. If they do occur, they may need medical attention. Some of the more common side effects include blurred vision and confusion . It is advised not to use enalapril if you are pregnant . If you become pregnant, stop taking this medicine and tell your doctor right away .

Propiedades

Número CAS |

1356847-94-3 |

|---|---|

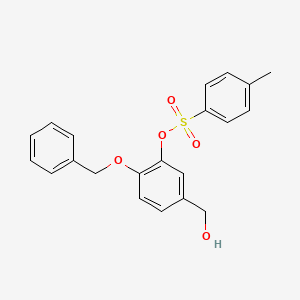

Fórmula molecular |

C20H28N2O5 |

Peso molecular |

379.471 |

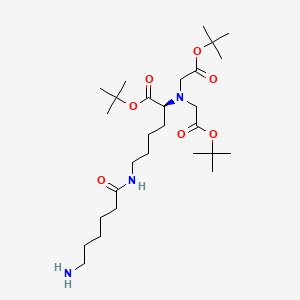

Nombre IUPAC |

(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3 |

Clave InChI |

GBXSMTUPTTWBMN-FLDSLSFSSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |

Sinónimos |

(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.